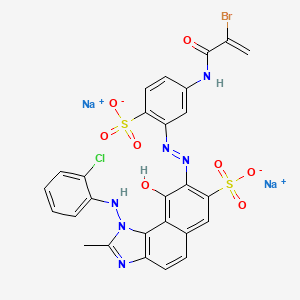
2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 2-naphthalenesulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various sulfonic acid derivatives, while reduction typically produces amines.
科学的研究の応用
2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to changes in the electronic structure of the target molecules, affecting their function. The compound’s ability to form stable complexes with metals and other molecules also plays a crucial role in its mechanism of action.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.
Naphthalene-2-sulfonic acid: Similar in structure but lacks the azo groups and additional aromatic rings.
Azo dyes: A broad class of compounds with similar azo linkages but varying in their specific structures and properties.
Uniqueness
2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- is unique due to its complex structure, which includes multiple azo linkages and aromatic rings. This complexity contributes to its vibrant color properties and its ability to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
72139-00-5 |
|---|---|
分子式 |
C40H27ClN10O13S2 |
分子量 |
955.3 g/mol |
IUPAC名 |
3-[(2-chloro-4-nitrophenyl)diazenyl]-4-hydroxy-7-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H27ClN10O13S2/c41-30-19-27(50(55)56)8-13-31(30)46-49-39-38(66(62,63)64)16-21-15-26(5-10-29(21)40(39)54)45-48-33-12-7-25(18-36(33)53)42-24-6-11-32(35(52)17-24)47-44-23-3-1-22(2-4-23)43-34-14-9-28(51(57)58)20-37(34)65(59,60)61/h1-20,42-43,52-54H,(H,59,60,61)(H,62,63,64) |
InChIキー |
ZTSLDFZAIZMWHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4)N=NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)[N+](=O)[O-])Cl)S(=O)(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)



![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)







